molecular formula C24H27NO5 B12155460 (4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12155460
M. Wt: 409.5 g/mol
InChI Key: QJSGXVQOTPSLAE-LSDHQDQOSA-N
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Description

(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Curcumin , is a natural polyphenolic compound found in the rhizomes of Curcuma longa, commonly known as turmeric. It is responsible for the vibrant yellow color of turmeric and has been used for centuries in traditional medicine and culinary practices.

Preparation Methods

Synthetic Routes::

    Extraction from Turmeric Rhizomes:

    Chemical Synthesis:

Industrial Production::
  • Industrial-scale production of curcumin involves extraction from turmeric or chemical synthesis.
  • Extraction remains the preferred method due to its natural source and minimal environmental impact.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Oxidation: Peroxides, metal catalysts (e.g., palladium), and oxygen.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).

Major Products::
  • Demethoxycurcumin and bisdemethoxycurcumin are significant products resulting from curcumin modifications.

Scientific Research Applications

Curcumin has diverse applications:

Mechanism of Action

  • Curcumin interacts with various molecular targets:

      NF-κB pathway: Suppresses inflammation.

      MAPK pathway: Modulates cell signaling.

      ROS scavenging: Protects against oxidative stress.

      Enzyme inhibition: Affects enzymes like COX-2 and MMPs.

Comparison with Similar Compounds

    Demethoxycurcumin: and are structurally related compounds found in turmeric.

  • Curcumin’s uniqueness lies in its broad spectrum of biological activities and its potential as a therapeutic agent.

: Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune, and neoplastic diseases. The International Journal of Biochemistry & Cell Biology, 41(1), 40–59. : Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO5/c1-5-16-6-8-17(9-7-16)21-20(23(27)24(28)25(21)12-13-29-3)22(26)18-10-11-19(30-4)15(2)14-18/h6-11,14,21,26H,5,12-13H2,1-4H3/b22-20+

InChI Key

QJSGXVQOTPSLAE-LSDHQDQOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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